molecular formula C5H8ClNO B101947 2-chloro-N-cyclopropylacetamide CAS No. 19047-31-5

2-chloro-N-cyclopropylacetamide

Cat. No.: B101947
CAS No.: 19047-31-5
M. Wt: 133.57 g/mol
InChI Key: ZPWIVSGEQGESFF-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropylacetamide (2CPA) is a cyclic amide compound with a unique structure, composed of a nitrogen atom, a cyclopropyl ring, and a chlorine atom. It is an organic compound with a molecular formula of C5H9ClN2O. This compound has been studied extensively in recent years due to its potential applications in the fields of chemistry and biology. In particular, its ability to act as a chiral auxiliaries has been of great interest to researchers.

Scientific Research Applications

Therapeutic Effects in Japanese Encephalitis

A novel anilidoquinoline derivative, closely related to 2-chloro-N-cyclopropylacetamide, demonstrated significant antiviral and antiapoptotic effects in vitro and showed a reduction in viral load in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).

Applications in Beckmann Rearrangement

The cyclopropenium ion, closely resembling the structural motif of this compound, has been found to be an efficient catalyst for the Beckmann rearrangement of various ketoximes to amides/lactams (Srivastava et al., 2010).

Antiproliferative Activity Against Human Cancers

Arylacetamides, which include compounds like 2-Chloro-N-arylacetamides, have shown significant in vitro antiproliferative activity against human cancer cells, offering potential as tools against human cancers (Ferreira et al., 2019).

Impact on Protein Synthesis

Studies on chloracetamides, including similar compounds to this compound, have explored their effects on protein synthesis, both in vivo and in vitro, revealing insights into the biochemical pathways affected by these compounds (Deal et al., 1980).

Conformational Features

N-cyclopropylacetamide, closely related to this compound, exhibits unique conformational behavior that could have implications in various chemical and biological processes (Gonzalez‐de‐Castro et al., 2015).

Synthesis of Related Compounds

Several studies have focused on the synthesis of compounds closely related to this compound, exploring various synthetic methods and potential applications in fields like pest control and pharmaceuticals (Ji-ping, 2007), (Meijere et al., 1989).

Role in Antimicrobial Agents

The use of 2-Cyano-N-arylacetamide, a close relative of this compound, in the synthesis of antimicrobial agents and the evaluation of these compounds' effectiveness against various microbial strains has been studied (Ewies & Abdelsalaam, 2020).

Safety and Hazards

The compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), a skin sensitizer (Category 1, H317), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-cyclopropylacetamide are currently unknown. This compound is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is replaced by a cyclopropyl group

Mode of Action

The mode of action of this compound is not well-documented. Given its chemical structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the chloro group may also enable it to participate in halogen bonding . The exact changes resulting from these interactions are currently unknown and require further investigation.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Properties

IUPAC Name

2-chloro-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-3-5(8)7-4-1-2-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWIVSGEQGESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352827
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19047-31-5
Record name 2-chloro-N-cyclopropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-cyclopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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